Sequence‑Driven Hydrophobicity Profile Differentiates Lipid Membrane Translocating Peptide from TAT and Penetratin
Lipid Membrane Translocating Peptide (KKAAAVLLPVLLAAP) possesses a GRAVY (Grand Average of Hydropathy) score of +1.638, indicating a highly hydrophobic character compared to the cationic CPPs TAT (GRAVY –3.86) and penetratin (GRAVY –1.41) [1]. This pronounced hydrophobicity predicts a greater tendency for the peptide to insert into the hydrophobic core of lipid bilayers, potentially enabling a direct translocation mechanism distinct from the endocytosis‑dominated uptake of poly‑arginine‑rich CPPs [2].
| Evidence Dimension | Peptide hydrophobicity (GRAVY score) |
|---|---|
| Target Compound Data | +1.638 |
| Comparator Or Baseline | TAT peptide (–3.86); Penetratin (–1.41) |
| Quantified Difference | Lipid Membrane Translocating Peptide is 5.5 units more hydrophobic than TAT and 3.0 units more hydrophobic than penetratin. |
| Conditions | GRAVY calculated using ExPASy ProtParam tool based on primary sequence. |
Why This Matters
A significantly higher hydrophobicity implies a distinct membrane‑interaction mechanism, making this peptide preferable for applications requiring direct bilayer penetration rather than endosomal uptake.
- [1] Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein Identification and Analysis Tools on the ExPASy Server. In J. M. Walker (Ed.), The Proteomics Protocols Handbook (pp. 571–607). Humana Press. GRAVY scores computed via ProtParam (https://web.expasy.org/protparam/). View Source
- [2] Balayssac, S., Burlina, F., Convert, O., Bolbach, G., Chassaing, G., & Lequin, O. (2006). Comparison of penetratin and other homeodomain‑derived cell‑penetrating peptides: interaction in a membrane‑mimicking environment and cellular uptake efficiency. Biochemistry, 45(5), 1408–1420. https://doi.org/10.1021/bi0518390. View Source
